4-(5-Amino-1H-benzoimidazol-2-yl)-2-methoxy-phenol
Overview
Description
4-(5-Amino-1H-benzoimidazol-2-yl)-2-methoxy-phenol is a useful research compound. Its molecular formula is C14H13N3O2 and its molecular weight is 255.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
Photodynamic Therapy Applications
The compound has been recognized for its remarkable photophysical and photochemical properties, particularly in its role as a photosensitizer in photodynamic therapy (PDT). Its excellent fluorescence properties, high singlet oxygen quantum yield, and suitable photodegradation quantum yield make it a strong candidate for Type II photosensitizers in cancer treatment through PDT. This highlights its potential for therapeutic applications in the medical field, especially in oncology (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Activities
The benzoimidazole moiety, which is a part of this compound, is known for its significance in various biological fields, including its role as an antimicrobial agent. Studies have demonstrated the effectiveness of compounds containing the 4-(5-benzoyl-benzoimidazol-2) moiety against a range of microorganisms, such as gram-positive and gram-negative bacteria and fungi. This underlines its potential in developing new antimicrobial agents, a critical area in medical research due to the rising concern of antibiotic resistance (Abd El-Meguid, 2014).
DNA Topoisomerase I Inhibition
A derivative of the compound, specifically 5-methyl-4-(1H-benzimidazole-2-yl)phenol, has exhibited potent inhibition of mammalian DNA topoisomerase I. This enzyme is crucial for DNA replication and cell division, and its inhibition is a targeted approach in cancer therapy, highlighting the compound's potential in the development of anticancer drugs (Alpan, Gunes, & Topçu, 2007).
Chemosensory Applications
A derivative, 2-Formyl-4-methyl-6-(2-benzoimidazolyliminomethyl)phenol, has been synthesized and identified as a selective fluorescence sensor for Zn2+ ions. This demonstrates the compound's utility in chemosensory applications, particularly in the detection of metal ions, which is crucial in various scientific and industrial domains (Dey et al., 2016).
Properties
IUPAC Name |
4-(6-amino-1H-benzimidazol-2-yl)-2-methoxyphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c1-19-13-6-8(2-5-12(13)18)14-16-10-4-3-9(15)7-11(10)17-14/h2-7,18H,15H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSEFCJMITSXPGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=NC3=C(N2)C=C(C=C3)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70654534 | |
Record name | 4-(5-Amino-1,3-dihydro-2H-benzimidazol-2-ylidene)-2-methoxycyclohexa-2,5-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70654534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
893611-77-3 | |
Record name | 4-(5-Amino-1,3-dihydro-2H-benzimidazol-2-ylidene)-2-methoxycyclohexa-2,5-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70654534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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